molecular formula C16H16FN3O3S B2516637 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034552-24-2

4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2516637
CAS No.: 2034552-24-2
M. Wt: 349.38
InChI Key: KNMZVGKVVZAUMD-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: Employed as a probe to study enzyme functions and interactions.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan and pyrazole rings can participate in π-π stacking interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
  • 2-fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is unique due to the presence of both a furan and a pyrazole ring, which can confer distinct chemical and biological properties. This dual-ring system can enhance its ability to interact with multiple biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-12-9-14(17)4-5-16(12)24(21,22)19-6-7-20-11-13(10-18-20)15-3-2-8-23-15/h2-5,8-11,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMZVGKVVZAUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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